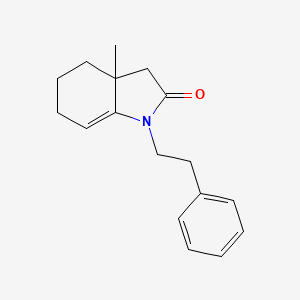![molecular formula C20H23NO B12611920 1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine CAS No. 917957-67-6](/img/structure/B12611920.png)
1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine is an organic compound that features a pyrrolidine ring attached to a vinyl group, which is further substituted with a benzyloxymethyl-phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine typically involves the reaction of a pyrrolidine derivative with a vinyl-substituted benzyloxymethyl-phenyl compound. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the vinyl group and the benzyloxymethyl-phenyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The vinyl group can be reduced to form the corresponding alkane.
Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst can be employed for reduction.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for substitution reactions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxymethyl-phenyl group may facilitate binding to hydrophobic pockets, while the vinyl group can participate in covalent interactions with nucleophilic residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 1-[1-(2-Benzyloxymethyl-phenyl)-ethyl]-pyrrolidine
- 1-[1-(2-Benzyloxymethyl-phenyl)-propyl]-pyrrolidine
Uniqueness: 1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine is unique due to the presence of the vinyl group, which imparts distinct reactivity and binding properties compared to its ethyl and propyl analogs. The vinyl group allows for additional chemical modifications and interactions, making this compound a versatile tool in various research applications .
Propriétés
Numéro CAS |
917957-67-6 |
|---|---|
Formule moléculaire |
C20H23NO |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
1-[1-[2-(phenylmethoxymethyl)phenyl]ethenyl]pyrrolidine |
InChI |
InChI=1S/C20H23NO/c1-17(21-13-7-8-14-21)20-12-6-5-11-19(20)16-22-15-18-9-3-2-4-10-18/h2-6,9-12H,1,7-8,13-16H2 |
Clé InChI |
HEJOPQVEDFSIRK-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=CC=C1COCC2=CC=CC=C2)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Chloromethyl)-2-pyridinyl]acetamide](/img/structure/B12611841.png)
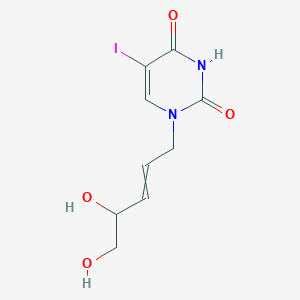
![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile](/img/structure/B12611860.png)
![2-Azetidinone, 3,3-difluoro-1-[(4-methoxyphenyl)methyl]-](/img/structure/B12611865.png)
![1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B12611875.png)
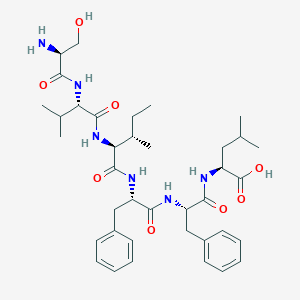
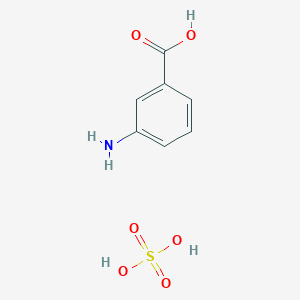


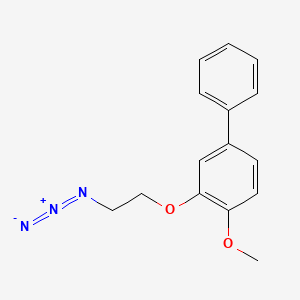
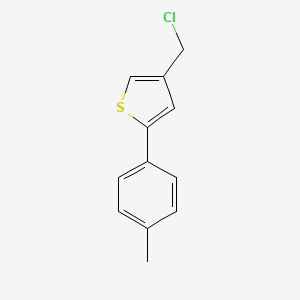
![3-[2-(3-Chlorophenyl)hydrazinylidene]-5-methoxy-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12611909.png)
![tert-butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B12611911.png)
